S-Benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate
Description
S-Benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate (hereafter referred to as Compound A) is a thiazole-based acylating agent widely used in the synthesis of cephalosporin antibiotics. Its molecular formula is C₁₃H₁₀N₄O₂S₃ (molecular weight: 350.43 g/mol) . The compound features a benzothiazole ring fused to a thiazole moiety, with a methoxyimino group and a thioacetate ester. Crystal structure analysis reveals a nearly planar geometry (dihedral angle: 1.2° between benzothiazole and thiazole rings) stabilized by intermolecular N–H⋯N and C–H⋯O hydrogen bonds, forming R₂²(8), R₂²(10), and R₂²(16) motifs .
Properties
IUPAC Name |
S-(1,3-benzothiazol-2-yl) 2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S3/c1-19-17-10(8-6-20-12(14)15-8)11(18)22-13-16-7-4-2-3-5-9(7)21-13/h2-6H,1H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFDRZLHVALCDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70868593 | |
| Record name | S-1,3-Benzothiazol-2-yl (2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70868593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94088-75-2, 80756-85-0 | |
| Record name | S-2-Benzothiazolyl 2-amino-α-(methoxyimino)-4-thiazoleethanethioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94088-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.287 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
S-Benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on antiproliferative effects, synthesis strategies, and relevant case studies.
The compound is characterized by the following chemical formula:
It contains a benzothiazole moiety, which is known for its diverse biological activities, including anticancer properties.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of benzothiazole derivatives, including S-Benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate. These compounds have shown significant cytotoxicity against various cancer cell lines.
Key Findings
- Cancer Cell Lines : In vitro studies demonstrated that this compound exhibits marked antiproliferative activity against pancreatic cancer and paraganglioma cell lines. The viability of these cells was significantly reduced at low micromolar concentrations .
- Mechanism of Action : The compound's mechanism may involve the inhibition of specific molecular targets such as cannabinoid receptors and sentrin-specific proteases, which were identified through computational target prediction analyses .
- Synergistic Effects : Notably, combinations of this compound with gemcitabine (a standard chemotherapy drug) resulted in enhanced cytotoxic effects, suggesting potential for combination therapies .
Synthesis Strategies
The synthesis of S-Benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate has been achieved through various methodologies:
Synthetic Methods
- Condensation Reactions : The compound can be synthesized via condensation reactions involving 2-amino-thiophenols and various electrophiles under mild conditions. This method is favored for its simplicity and high yields .
- Eco-Friendly Approaches : Recent advancements have introduced greener synthetic methods using recyclable catalysts and solvent-free conditions, enhancing the sustainability of the synthesis process .
Case Studies
Several studies have explored the biological activities of benzothiazole derivatives:
Scientific Research Applications
Chemical Applications
Synthetic Building Block
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the exploration of new chemical reactions, facilitating the development of novel compounds. The synthesis typically involves multi-step organic reactions, including the formation of benzothiazole and thiazole rings through cyclization and condensation reactions.
Table 1: Synthetic Routes for S-Benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | 2-Aminothiophenol, Carbon Disulfide | KOH, Heat |
| 2 | Condensation | α-Haloketones, Thiourea | Reflux |
| 3 | Coupling | Benzothiazole and Thiazole Intermediates | Basic Conditions |
| 4 | Methoxyimino Introduction | Methoxyamine Hydrochloride | Basic Conditions |
Biological Research Applications
Bioactive Molecule Development
In biological research, S-Benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate has shown promise as a bioactive molecule. Studies indicate its potential as an anticancer agent due to its ability to interact with various biological targets .
Case Study: Anticancer Activity
A study investigated the anticancer properties of benzothiazole derivatives, including this compound. MTT assays were performed on several cancer cell lines (e.g., A549, MCF-7), revealing significant cytotoxic activity against these cells compared to healthy controls .
Table 2: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| S-Benzothiazol-2-yl ... | A549 | 15 |
| Benzothiazole Derivative X | MCF-7 | 20 |
| Benzothiazole Derivative Y | HT-29 | 25 |
Medicinal Applications
Therapeutic Potential
The compound is being explored for its therapeutic effects in treating infectious diseases and cancer. Its derivatives are under investigation for their ability to inhibit specific enzymes involved in disease pathways .
Case Study: Anti-tubercular Activity
Recent studies have highlighted new benzothiazole derivatives' efficacy against Mycobacterium tuberculosis. These compounds demonstrated better inhibition potency compared to standard anti-TB drugs, showcasing the potential of S-Benzothiazol-2-yl derivatives in combating drug-resistant tuberculosis .
Industrial Applications
Material Development
In the industrial sector, S-Benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate is utilized for developing new materials with enhanced properties such as conductivity and stability. Its unique chemical structure contributes to improved performance in various applications.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Compound A is compared to three structurally related acylating agents (Table 1):
Key Observations :
Comparison :
Hydrogen Bonding and Crystal Packing
All three compounds exhibit hydrogen-bonded stabilization:
Key Insight :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
